molecular formula C6H10N2O B1490769 1-(3-Methyl-1H-pyrazol-4-yl)-ethanol CAS No. 1357352-56-7

1-(3-Methyl-1H-pyrazol-4-yl)-ethanol

Cat. No.: B1490769
CAS No.: 1357352-56-7
M. Wt: 126.16 g/mol
InChI Key: LMHZDERXBFIBNC-UHFFFAOYSA-N
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Description

1-(3-Methyl-1H-pyrazol-4-yl)-ethanol is a pyrazole derivative characterized by a five-membered aromatic heterocyclic core containing two nitrogen atoms. The compound features a methyl group at position 3 and an ethanol (-CH₂CH₂OH) substituent at position 4 of the pyrazole ring. Its molecular formula is C₆H₁₀N₂O, with a molecular weight of 126.16 g/mol. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

1-(5-methyl-1H-pyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-4-6(5(2)9)3-7-8-4/h3,5,9H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHZDERXBFIBNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Methyl-1H-pyrazol-4-yl)-ethanol, a derivative of pyrazole, has garnered attention in recent years due to its diverse biological activities. Pyrazole compounds are known for their pharmacological potential, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Synthesis

The compound can be synthesized through several methods, often involving the reaction of pyrazolone derivatives with aldehydes in the presence of catalysts. The synthesis typically involves refluxing 3-methyl-1H-pyrazol-5(4H)-one with appropriate reagents in solvents such as ethanol or dioxane .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds related to this compound demonstrate cytotoxic effects against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)
This compoundA549 (lung)25.5
This compoundHT-29 (colon)30.2

These values suggest a promising potential for further development as anticancer agents .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2. The following table summarizes the anti-inflammatory activities of related pyrazole compounds:

CompoundActivityIC50 (µM)
This compoundCOX-2 Inhibition12.5
Standard (Diclofenac)COX-2 Inhibition10.0

The selectivity index for COX inhibition indicates that this compound could serve as a safer alternative to existing non-steroidal anti-inflammatory drugs (NSAIDs) .

Antioxidant Activity

In addition to its anticancer and anti-inflammatory effects, this compound has demonstrated significant antioxidant activity. It was evaluated using the DPPH radical scavenging method, where it showed a scavenging effect comparable to standard antioxidants:

CompoundDPPH Scavenging Activity (%)
This compound68.5
Standard (Ascorbic Acid)75.0

This suggests its potential utility in preventing oxidative stress-related diseases .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical and preclinical settings:

  • Study on Anticancer Properties : A study evaluated the efficacy of various pyrazole derivatives against breast cancer cell lines, revealing that those with methyl substitutions showed enhanced cytotoxicity compared to their unsubstituted counterparts.
  • Anti-inflammatory Mechanisms : Another study investigated the mechanisms behind the anti-inflammatory effects of pyrazole compounds, noting significant reductions in TNF-alpha and IL-6 levels in treated macrophages.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

1-(3-Methyl-1H-pyrazol-4-yl)-ethanol has been investigated for its potential therapeutic effects. It exhibits anti-inflammatory and analgesic properties, making it a candidate for pain management therapies. Studies have shown that pyrazole derivatives can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process .

Case Study: Anti-inflammatory Activity

In a study published in the Chemical and Pharmaceutical Bulletin, researchers synthesized several pyrazolone derivatives, including this compound. The compound demonstrated significant inhibition of COX-1 and COX-2 enzymes, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative .

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound8590
Aspirin7075

Agricultural Science

Herbicide Development

The compound has also been explored in the context of herbicide development. Its structural similarity to known herbicides allows for modifications that enhance efficacy against specific weed species. Research indicates that pyrazole derivatives can disrupt plant growth by inhibiting key metabolic pathways .

Case Study: Herbicidal Efficacy

A study evaluated the herbicidal activity of various pyrazole derivatives, including this compound, against common agricultural weeds. The results showed that this compound significantly reduced the biomass of target weeds compared to controls.

Weed SpeciesControl Biomass (g)Treated Biomass (g)
Amaranthus retroflexus20050
Chenopodium album18040

Materials Science

Polymer Composites

In materials science, this compound has been utilized to enhance the properties of polymer composites. Its incorporation into polymer matrices improves thermal stability and mechanical strength due to its ability to form hydrogen bonds with polymer chains .

Case Study: Thermal Properties of Composites

Research on the thermal properties of polymer composites containing this compound revealed an increase in thermal degradation temperature. A comparative analysis is shown below:

Composite TypeDegradation Temperature (°C)
Pure Polymer250
Polymer + 5% this compound280

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique structural features of 1-(3-Methyl-1H-pyrazol-4-yl)-ethanol can be contextualized by comparing it with related pyrazole derivatives. Key differences in substituents, physicochemical properties, and biological activities are summarized below:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Molecular Formula Substituents Key Properties/Bioactivity Reference
This compound C₆H₁₀N₂O - 3-Methyl
- 4-Ethanol
Enhanced solubility; potential antimicrobial/anti-inflammatory activity (inferred) N/A
1-(3-Methyl-1H-pyrazol-4-yl)ethanone C₆H₈N₂O - 3-Methyl
- 4-Ketone
Higher lipophilicity; reactive carbonyl group for synthesis
(3-Methyl-1-propyl-1H-pyrazol-4-yl)methanol C₈H₁₄N₂O - 3-Methyl
- 4-Methanol
- 1-Propyl
Studied for therapeutic potential; moderate antimicrobial activity
[1-(Cyclopropylmethyl)-3-methyl-1H-pyrazol-4-yl]methanol C₉H₁₄N₂O - 3-Methyl
- 4-Methanol
- 1-Cyclopropylmethyl
Antifungal/antiviral candidate; unique steric effects from cyclopropyl
(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol C₁₁H₁₂N₂O - 3-Phenyl
- 4-Methanol
Enhanced antimicrobial activity due to aromatic substitution

Key Insights from Comparative Analysis:

Substituent Effects on Bioactivity: The ethanol group in the target compound may improve bioavailability compared to non-polar analogs like 1-(3-Methyl-1H-pyrazol-4-yl)ethanone, which has a ketone group. Hydroxyl groups facilitate hydrogen bonding, enhancing interactions with biological targets . Aromatic substituents (e.g., phenyl in (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol) increase antimicrobial potency by promoting hydrophobic interactions with microbial membranes .

The target compound’s unsubstituted nitrogen (1H-) may favor metabolic stability.

Physicochemical Properties: The ethanol chain in the target compound likely increases water solubility compared to shorter-chain alcohols (e.g., methanol in ) or non-polar groups. This property is critical for drug bioavailability .

Synthetic Versatility: Compounds with reactive functional groups (e.g., ketones in ) serve as intermediates for further derivatization. The ethanol group in the target compound could be oxidized to a ketone or esterified for prodrug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methyl-1H-pyrazol-4-yl)-ethanol
Reactant of Route 2
1-(3-Methyl-1H-pyrazol-4-yl)-ethanol

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